4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 588673-84-1
Cat. No.: VC4354394
Molecular Formula: C19H16N4S
Molecular Weight: 332.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 588673-84-1 |
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Molecular Formula | C19H16N4S |
Molecular Weight | 332.43 |
IUPAC Name | 4-ethyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C19H16N4S/c1-2-23-18(21-22-19(23)24)15-12-17(13-8-4-3-5-9-13)20-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,22,24) |
Standard InChI Key | XBTFCQSPUNFKBO-UHFFFAOYSA-N |
SMILES | CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The molecule consists of three primary components:
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A 2-phenylquinoline group: This bicyclic aromatic system provides planar rigidity and π-π stacking capabilities, which are essential for interactions with biological targets such as enzymes and receptors .
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A 4-ethyl-4H-1,2,4-triazole ring: The triazole nucleus contributes to hydrogen bonding and coordination chemistry, while the ethyl substituent at the N4 position enhances lipophilicity .
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A thiol (-SH) group at position 3: This functional group enables redox reactivity, metal chelation, and covalent bonding with biological thiols like cysteine residues .
The spatial arrangement of these components is critical to the compound's bioactivity. X-ray crystallography of analogous triazole-thiol derivatives reveals a nearly coplanar orientation between the quinoline and triazole rings, which optimizes conjugation and electronic delocalization .
Physicochemical Properties
Key physicochemical parameters include:
The moderate lipophilicity (LogP ~3.8) suggests favorable membrane permeability, making it suitable for oral drug candidates . The thiol group’s pKa is estimated at 8.5–9.0, indicating partial ionization under physiological conditions .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes this compound via a multi-step protocol :
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Quinoline Formation: Friedländer condensation between 2-aminobenzophenone and ethyl acetoacetate yields 2-phenylquinoline-4-carboxylic acid.
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Triazole Ring Construction: Cyclocondensation with thiosemicarbazide under acidic conditions generates the 1,2,4-triazole-thiol core.
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N-Alkylation: Ethylation at the N4 position using ethyl bromide in the presence of K₂CO₃.
The process achieves >97% purity through recrystallization from ethanol/water mixtures . Scale-up challenges include managing exothermic reactions during triazole formation and minimizing disulfide byproducts from thiol oxidation .
Analytical Characterization
Quality control employs:
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HPLC: C18 column, 0.1% TFA in acetonitrile/water gradient, retention time 12.3 min .
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NMR: Key signals include δ 1.42 ppm (triplet, CH₂CH₃), δ 4.21 ppm (quartet, N-CH₂), and δ 13.05 ppm (broad singlet, -SH) .
Kinase Target | IC₅₀ (nM) | Therapeutic Relevance |
---|---|---|
EGFR (L858R mutant) | 18.7 | Non-small cell lung cancer |
JAK2 | 42.3 | Myeloproliferative neoplasms |
Aurora B | 89.1 | Mitotic regulation |
The quinoline moiety interacts with kinase ATP pockets via π-cation interactions, while the triazole-thiol group chelates Mg²⁺ ions critical for catalytic activity .
Antimicrobial Activity
Against WHO priority pathogens:
Organism | MIC (μg/mL) | Mechanism |
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Staphylococcus aureus (MRSA) | 2.1 | Dihydropteroate synthase inhibition |
Candida auris | 4.7 | Ergosterol biosynthesis disruption |
The thiol group likely forms disulfide bonds with microbial enzymes, while the quinoline intercalates into DNA/RNA .
Material Science Applications
Coordination Polymers
Reaction with Zn(NO₃)₂ yields a porous metal-organic framework (MOF) with:
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Surface Area: 1,230 m²/g (BET method)
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CO₂ Adsorption: 4.2 mmol/g at 298 K
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Thermal Stability: Up to 320°C
The thiol group acts as a bridging ligand, creating a 3D network with potential for gas storage and catalysis .
Organic Electronics
Thin films exhibit:
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Band Gap: 2.8 eV (UV-Vis)
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Hole Mobility: 0.12 cm²/V·s (FET measurement)
Quinoline’s electron-deficient nature and triazole’s conjugated system enable applications in OLED hole-transport layers .
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